molecular formula C15H16N2O2 B10932531 (2Z)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

(2Z)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

Cat. No.: B10932531
M. Wt: 256.30 g/mol
InChI Key: GSWDCRGHENAWAR-FPLPWBNLSA-N
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Description

3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE typically involves the condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-hydroxyacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(3-KETO-PHENYL)-2-PROPEN-1-ONE

    Reduction: 3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXY-PHENYL)-2-PROPANOL

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a chemical reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE depends on its specific biological activity. For example, if it exhibits anti-inflammatory properties, it may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in the inflammatory response. The molecular targets and pathways involved would vary based on the specific application and biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-ETHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE
  • 3-(1-METHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE
  • 3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE

Uniqueness

The uniqueness of 3-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the hydroxyl group on the phenyl ring and the specific substitution on the pyrazole ring can result in unique interactions with biological targets and distinct chemical properties compared to similar compounds.

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

(Z)-3-(1-ethyl-3-methylpyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H16N2O2/c1-3-17-10-13(11(2)16-17)7-8-15(19)12-5-4-6-14(18)9-12/h4-10,18H,3H2,1-2H3/b8-7-

InChI Key

GSWDCRGHENAWAR-FPLPWBNLSA-N

Isomeric SMILES

CCN1C=C(C(=N1)C)/C=C\C(=O)C2=CC(=CC=C2)O

Canonical SMILES

CCN1C=C(C(=N1)C)C=CC(=O)C2=CC(=CC=C2)O

Origin of Product

United States

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